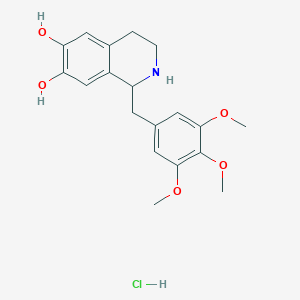

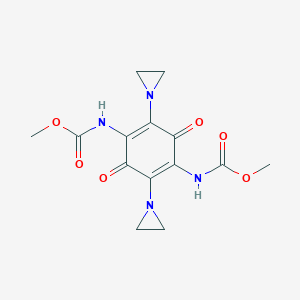

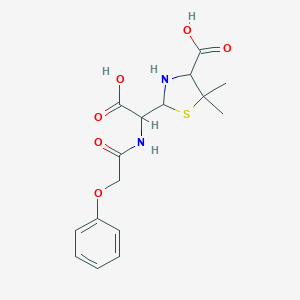

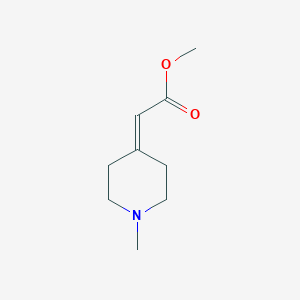

Methyl 2-(1-methylpiperidin-4-ylidene)acetate

Descripción general

Descripción

Methyl 2-(1-methylpiperidin-4-ylidene)acetate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural features have been synthesized and characterized, providing insights into the behavior of such molecules.

Synthesis Analysis

The synthesis of related compounds often involves regioselective methods and the use of catalysts to achieve desired stereochemistry. For instance, the synthesis of Ethyl 2-(N-methylformate-1,4,5,6-tetrahydropyridin-2-yl) acetate was achieved with high regioselectivity and was further reduced to its corresponding enantiomerically enriched form using a chiral ruthenium catalyst . This suggests that similar methodologies could be applied to the synthesis of Methyl 2-(1-methylpiperidin-4-ylidene)acetate, potentially involving the use of protecting groups, selective reductions, and chiral catalysts to control stereochemistry.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 2-(1-methylpiperidin-4-ylidene)acetate has been elucidated using various spectroscopic techniques such as XRD, FT-IR, UV-VIS, and NMR . These techniques provide detailed information about the molecular geometry, electronic structure, and the presence of specific functional groups. Theoretical calculations, such as those performed using density functional theory (DFT), complement these experimental methods by predicting the electronic properties and reactivity of the molecules .

Chemical Reactions Analysis

Compounds with the ylidene acetate moiety are known to participate in a variety of chemical reactions. For example, methyl (triphenylphosphoranylidene)acetate can react with active carbonyl compounds in the presence of acidic protons, indicating that the ylidene moiety can act as a nucleophile . Similarly, the reactivity of Methyl 2-(1-methylpiperidin-4-ylidene)acetate could be explored in nucleophilic addition reactions with electrophiles, potentially leading to a range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to Methyl 2-(1-methylpiperidin-4-ylidene)acetate have been studied, revealing insights into their behavior. For instance, the non-linear optical behaviors of certain compounds have been examined, showing significant values for dipole moment, polarizability, and hyperpolarizability . These properties are crucial for applications in materials science and photonics. Additionally, the stability of these compounds under various conditions can be inferred from their reactivity profiles and the presence of stabilizing substituents .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A study by Nasser et al. (2010) reports on the synthesis of derivatives related to "Methyl 2-(1-methylpiperidin-4-ylidene)acetate" and their antimicrobial activities. The newly synthesized compounds demonstrated promising activity against a range of antibacterial and antifungal organisms, showcasing the chemical's utility in developing potential antimicrobial agents Nasser, A., Idhayadhulla, A., Kumar, R., & Selvin, J. (2010). E-journal of Chemistry.

Acetylcholinesterase Enzymatic Activity

Nguyen, Snyder, and Kilbourn (1998) explored carbon-11 labeled N-methylpiperidinyl esters, based on the structure of "Methyl 2-(1-methylpiperidin-4-ylidene)acetate," as potential in vivo substrates for acetylcholinesterase (AChE). This research is pivotal in understanding the enzyme's activity in the human brain, which has implications for studying neurodegenerative diseases Nguyen, T., Snyder, S., & Kilbourn, M. (1998). Nuclear Medicine and Biology.

Photochemical Properties

Research by Lippold, Neudörfl, and Griesbeck (2021) investigated heterocyclic 1,1-donor–acceptor-substituted alkenes, including derivatives of "Methyl 2-(1-methylpiperidin-4-ylidene)acetate." Their study focused on the pH-dependent fluorescence and unusual photooxygenation properties of these compounds, offering insights into their potential applications in photochemical processes Lippold, T., Neudörfl, J., & Griesbeck, A. (2021). Molecules.

Aldose Reductase Inhibitors

Ali et al. (2012) synthesized and evaluated iminothiazolidin-4-one acetate derivatives, related to "Methyl 2-(1-methylpiperidin-4-ylidene)acetate," as inhibitors of aldehyde reductase (ALR1) and aldose reductase (ALR2). Their findings highlight the compound's potential for developing treatments for diabetic complications, demonstrating its relevance in medical chemistry Ali, S., Saeed, A., Abbas, N., Shahid, M., Bolte, M., & Iqbal, J. (2012). MedChemComm.

Catalyst in Transesterification/Acylation Reactions

Studies have also shown the utility of "Methyl 2-(1-methylpiperidin-4-ylidene)acetate" derivatives in catalyzing transesterification/acylation reactions. Grasa, Gueveli, Singh, and Nolan (2003) demonstrated that N-heterocyclic carbene catalysts derived from such compounds could mediate efficient acylation of alcohols, indicating their versatility in synthetic organic chemistry Grasa, G., Gueveli, T., Singh, R., & Nolan, S. (2003). The Journal of Organic Chemistry.

Direcciones Futuras

The future directions for “Methyl 2-(1-methylpiperidin-4-ylidene)acetate” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. As a piperidine derivative, it could serve as a valuable building block in the synthesis of various pharmaceuticals and natural products .

Propiedades

IUPAC Name |

methyl 2-(1-methylpiperidin-4-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-10-5-3-8(4-6-10)7-9(11)12-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFUSEORPMHJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC(=O)OC)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609345 | |

| Record name | Methyl (1-methylpiperidin-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(1-methylpiperidin-4-ylidene)acetate | |

CAS RN |

154594-25-9 | |

| Record name | Methyl (1-methylpiperidin-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B138505.png)